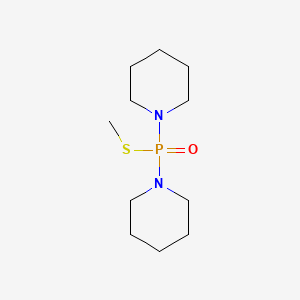
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is a chemical compound that belongs to the class of organophosphorus compounds It contains a phosphinothioic acid core with two piperidinyl groups and a methyl ester group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, di-1-piperidinyl-, S-methyl ester typically involves the reaction of phosphinothioic acid derivatives with piperidine and methylating agents. One common method includes the reaction of phosphinothioic acid with piperidine in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the reactions, and purification steps such as distillation or chromatography would be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic acid derivatives.
Scientific Research Applications
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which phosphinothioic acid, di-1-piperidinyl-, S-methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The piperidinyl groups and the phosphinothioic acid core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phosphinothioic acid, di-1-piperidinyl-, S-(1,1-dimethylethyl) ester
- Phosphinothioic acid, di-1-piperidinyl-, O-methyl ester
Uniqueness
Phosphinothioic acid, di-1-piperidinyl-, S-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
137090-15-4 |
|---|---|
Molecular Formula |
C11H23N2OPS |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[methylsulfanyl(piperidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C11H23N2OPS/c1-16-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H2,1H3 |
InChI Key |
UAEQYONNDBIOEH-UHFFFAOYSA-N |
Canonical SMILES |
CSP(=O)(N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















